molecular formula C16H26N3O15P3S B012118 MT-Dutp CAS No. 106542-91-0

MT-Dutp

Cat. No. B012118
M. Wt: 625.4 g/mol
InChI Key: LZEISLLFMCESQQ-FIUIOTCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MT-Dutp is a modified nucleoside triphosphate that has gained significant attention in the field of scientific research due to its unique properties. It is a potent tool for studying DNA replication and repair, and has been used in a variety of applications in molecular biology and biochemistry.

Scientific Research Applications

MT-Dutp has been used in a variety of scientific research applications, including DNA sequencing, site-directed mutagenesis, and analysis of DNA replication and repair. It has also been used to study the interaction of DNA polymerases with DNA, and to investigate the mechanism of action of anti-cancer drugs.

Mechanism Of Action

MT-Dutp functions as a substrate for DNA polymerases, and is incorporated into DNA during replication. The trifluoromethyl group of MT-Dutp is resistant to degradation by uracil-DNA glycosylase, which normally removes uracil from DNA. This property allows MT-Dutp to be used in studies of DNA replication and repair, as it can be selectively incorporated into DNA and subsequently detected by gel electrophoresis or other analytical techniques.

Biochemical And Physiological Effects

MT-Dutp has no known physiological effects, as it is not naturally occurring in cells. However, it can affect the biochemical properties of DNA, including its stability and susceptibility to damage. MT-Dutp can also interfere with the activity of certain DNA polymerases, which can lead to errors in DNA replication and repair.

Advantages And Limitations For Lab Experiments

MT-Dutp has several advantages for use in lab experiments. It is a highly specific tool for studying DNA replication and repair, and can be used to detect and quantify DNA synthesis. It is also resistant to degradation by uracil-DNA glycosylase, which allows for selective labeling of DNA. However, MT-Dutp has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for research involving MT-Dutp. One potential area of investigation is the development of new methods for synthesizing MT-Dutp that are more efficient and cost-effective. Another area of research is the development of new applications for MT-Dutp, such as the analysis of DNA damage and repair in cancer cells. Additionally, the use of MT-Dutp in combination with other nucleotide analogs may provide new insights into the mechanism of action of DNA polymerases and other enzymes involved in DNA replication and repair.

Synthesis Methods

MT-Dutp is synthesized by modifying the deoxyuridine triphosphate (dutp) molecule. The modification involves replacing the 5-methyl group of the thymine base with a trifluoromethyl group, resulting in a molecule that is resistant to degradation by uracil-DNA glycosylase. The synthesis of MT-Dutp is a complex process that requires several steps, including protection and deprotection of functional groups, nucleophilic substitution reactions, and chromatographic purification.

properties

CAS RN

106542-91-0

Product Name

MT-Dutp

Molecular Formula

C16H26N3O15P3S

Molecular Weight

625.4 g/mol

IUPAC Name

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-[5-[(E)-3-(3-methylsulfanylpropanoylamino)prop-1-enyl]-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C16H26N3O15P3S/c1-38-6-4-13(21)17-5-2-3-10-8-19(16(23)18-15(10)22)14-7-11(20)12(32-14)9-31-36(27,28)34-37(29,30)33-35(24,25)26/h2-3,8,11-12,14,20H,4-7,9H2,1H3,(H,17,21)(H,27,28)(H,29,30)(H,18,22,23)(H2,24,25,26)/b3-2+/t11-,12+,14+/m0/s1

InChI Key

LZEISLLFMCESQQ-FIUIOTCKSA-N

Isomeric SMILES

CSCCC(=O)NC/C=C/C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

SMILES

CSCCC(=O)NCC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

CSCCC(=O)NCC=CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

synonyms

5-(3-((3-(methylthio)propionyl)amino)-1-propenyl)-2'-deoxyuridine-5'-triphosphate
MT-dUTP

Origin of Product

United States

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